N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
“N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex. For instance, in the compound (E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide, the planes of the thiophene and phenyl rings are nearly perpendicular to each other, making a dihedral angle of 86.42 .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives have been investigated for their fungicidal properties. These compounds were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides . Compound 4f, in particular, stands out as a promising candidate for further development in crop protection .
Organic Electronic Devices
Certain derivatives of N-(thiophen-2-yl) nicotinamide, such as compounds 3, 5, and 6, possess limited solubility in common organic solvents. This property makes them attractive candidates for use in organic electronic devices prepared by vapor evaporation .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . For instance, some thiophene-based drugs such as suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels, respectively .
Mode of Action
It’s known that thiophene-based compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways .
Pharmacokinetics
It’s known that the compound’s solubility in most organic solvents like alcohol and ether but insolubility in water may impact its bioavailability .
Result of Action
It’s known that thiophene-based compounds can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive and its properties can change over time, turning from a colorless to yellow liquid . Furthermore, the compound’s instability requires it to be protected by nitrogen .
Safety and Hazards
Future Directions
Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(15-7-4-8-20-15)18-16(19)14-9-12-5-2-3-6-13(12)10-17-14/h2-8,11,14,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEHPRJRTRTMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2CC3=CC=CC=C3CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
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